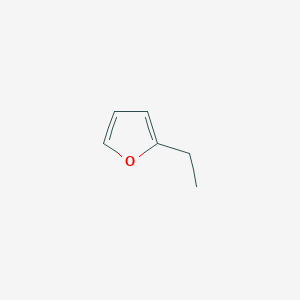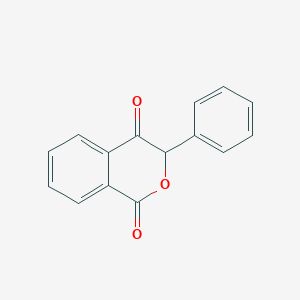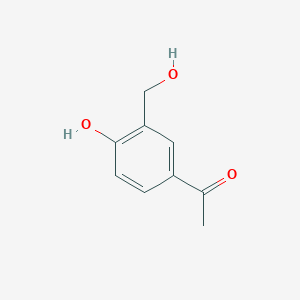
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone
Übersicht
Beschreibung
“1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone” is a chemical compound with the molecular formula C9H10O3 . It has a molecular weight of 166.174 Da . This compound is also known as Salbutamol Impurity 50 .
Synthesis Analysis
The synthesis of “1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone” involves the use of potassium carbonate in acetonitrile . The reaction mixture is heated under reflux for 4 hours .
Molecular Structure Analysis
The molecular structure of “1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone” consists of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The compound has freely rotating bonds and can form hydrogen bonds .
Physical And Chemical Properties Analysis
“1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone” is a solid compound with an off-white color . It has a density of 1.247±0.06 g/cm3 . The compound has a melting point of 121 °C and a boiling point of 381.4±32.0 °C . It is soluble in acetone and chloroform .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone and its derivatives have been studied for their antimicrobial properties. For instance, a study on the molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a similar compound, Ethanone 1-(2-hydroxy-5-methyl phenyl), demonstrated potential binding efficacy with proteins in Staphylococcus aureus and good ADMET properties, indicating its potential as an antimicrobial agent (Medicharla SRI SATYA, S. B. V., & Aiswariya, 2022). Additionally, another study on the synthesis and antimicrobial activity of a related compound, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, highlighted its use as a building block in pharmaceutical and medicinal drug research (Atul K. Wanjari, 2020).
Photoremovable Protecting Group for Carboxylic Acids
This compound has been used as a photoremovable protecting group for carboxylic acids. The study demonstrated that the protecting group, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), was effective in protecting various carboxylic acids and could release the acid efficiently upon photolysis (Walters N. Atemnkeng, Larry D Louisiana II, Promise K. Yong, Breanne Vottero, & A. Banerjee, 2003).
Anti-inflammatory Activity
Research has also explored the anti-inflammatory properties of phenyl ethanone derivatives. A study on the structural chemistry and anti-inflammatory activity of phenyl dimers, which included compounds such as 1-(4-[2-(4-Acetyl-phenoxy)-ethoxy]-phenyl)-ethanone, found these compounds to exhibit anti-inflammatory activity in in vivo experiments on Wistar strain albino rats (V. Singh, Jayanta Dowarah, A. Tewari, & D. Geiger, 2020).
Synthesis of Heterocyclic Compounds
The compound is also involved in the synthesis of heterocyclic compounds, which have wide applications in pharmaceuticals. For example, research on the synthesis of pyrazole derivatives using 1-[4-(2-hydroxy-ethoxy)-phenyl]-ethanone as a precursor showcased its role in creating biologically active compounds (S. R. Katade, U. Phalgune, S. Biswas, R. D. Wakharkar, & N. Deshpande, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-4,10,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNWCXMMNFZAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



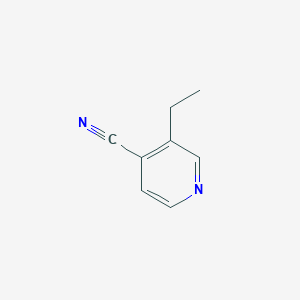
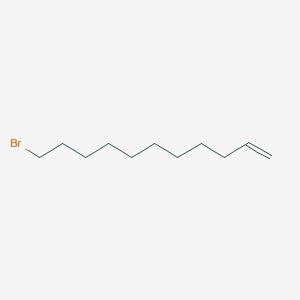
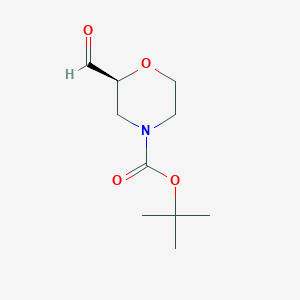
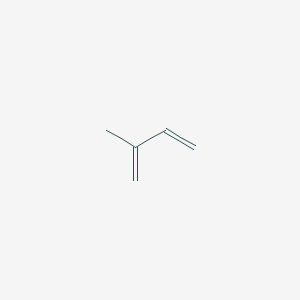
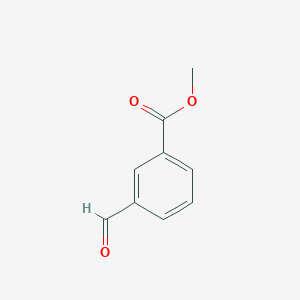
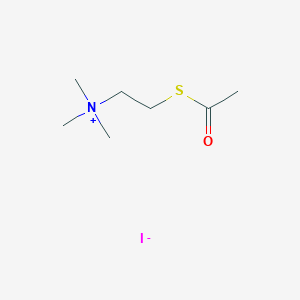
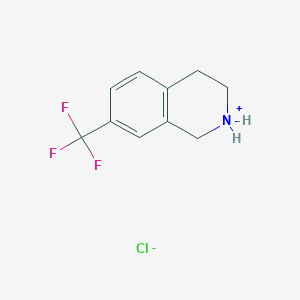
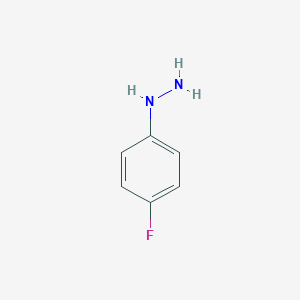
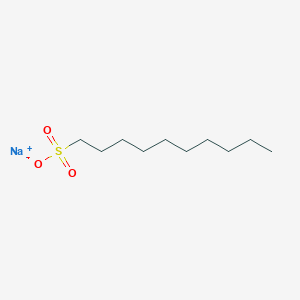
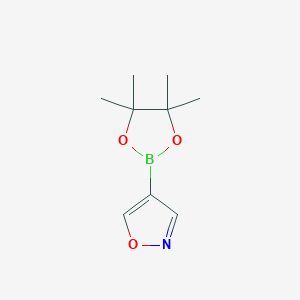
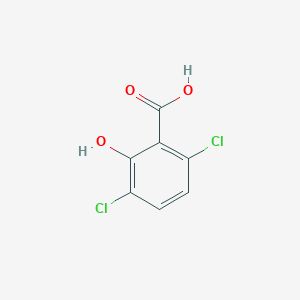
![N-[amino(phenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B109078.png)
